molecular formula C8H18N2 B1443175 1-Ethyl-2-methylpiperidin-4-amine CAS No. 92351-62-7

1-Ethyl-2-methylpiperidin-4-amine

Cat. No. B1443175
CAS RN: 92351-62-7
M. Wt: 142.24 g/mol
InChI Key: WBNBVPLRUBLMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-methylpiperidin-4-amine is a chemical compound with the formula C8H18N2 and a molecular weight of 142.24 . It is used in research and not for human use .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-methylpiperidin-4-amine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains ethyl and methyl groups attached to the piperidine ring .

Scientific Research Applications

Radioligand Development for Neuroscience

One application of compounds related to 1-Ethyl-2-methylpiperidin-4-amine involves the development of radioligands for imaging and studying the brain's high-affinity choline uptake (HACU) system. Research by Gilissen et al. (2003) evaluated derivatives of 4,4'-Bis-1-hydroxy-2-(4-methylpiperidin-1-yl)ethyl-biphenyl, a tertiary amine analog of hemicholinium-3 (HC-3), as potential in vivo tracers for the HACU system. These compounds showed high uptake in the brain, suggesting their usefulness in neuroscience research for imaging and investigating cholinergic neurotransmission (Gilissen et al., 2003).

Synthetic Chemistry and Drug Development

In the realm of synthetic chemistry and drug development, derivatives of 1-Ethyl-2-methylpiperidin-4-amine are involved in various reactions and syntheses. For example, the reactions of similar amines with pyridoxal lead to the formation of azomethines and their salts, indicating the potential for creating novel compounds with specific biological activities. This kind of chemical versatility is essential for the development of new drugs and materials (Bagautdinova et al., 2019).

Chemical Kinetics and Polymer Research

Another area of application is in the study of chemical kinetics and polymerization processes. For instance, the polyaddition kinetics of related amines in various solvents have been investigated for understanding the reactivity and properties of resulting polymers. Such studies are crucial for designing polymers with tailored properties for specific applications, ranging from biomedical to industrial uses (Manfredi et al., 2007).

Future Directions

Piperidine derivatives, including 1-Ethyl-2-methylpiperidin-4-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

1-ethyl-2-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10-5-4-8(9)6-7(10)2/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNBVPLRUBLMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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